2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine
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Overview
Description
2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring substituted with a 3,4-difluorophenyl group and an ethylamine group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
The synthesis of 2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluorophenylacetonitrile with ethylamine in the presence of a reducing agent such as lithium aluminum hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete reduction and formation of the desired product .
Industrial production methods often involve the use of more scalable and cost-effective processes. For instance, the compound can be synthesized through a catalytic hydrogenation process, where 3,4-difluorophenylacetonitrile is hydrogenated in the presence of a palladium catalyst and ethylamine. This method offers higher yields and is more suitable for large-scale production .
Chemical Reactions Analysis
2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Scientific Research Applications
2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research has shown that derivatives of this compound exhibit potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neurotransmission and neuronal signaling pathways .
Comparison with Similar Compounds
2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine can be compared with other similar compounds, such as:
2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine: This compound differs by having a methyl group instead of an ethyl group.
2-(3,4-Difluorophenyl)-1-propylpyrrolidin-3-amine:
2-(3,4-Difluorophenyl)-1-isopropylpyrrolidin-3-amine: The isopropyl group introduces steric hindrance, affecting the compound’s interactions with molecular targets and its overall reactivity.
Properties
Molecular Formula |
C12H16F2N2 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)-1-ethylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H16F2N2/c1-2-16-6-5-11(15)12(16)8-3-4-9(13)10(14)7-8/h3-4,7,11-12H,2,5-6,15H2,1H3 |
InChI Key |
DRLRFWDAPVSVSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1C2=CC(=C(C=C2)F)F)N |
Origin of Product |
United States |
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